![molecular formula C7H14N2 B12953635 (S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)
(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine
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Overview
Description
(S)-7-Methyl-5-azaspiro[24]heptan-7-amine is a spirocyclic amine compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-6-one: Shares a similar spirocyclic structure but differs in functional groups.
5-Methyl-5-azaspiro[2.4]heptan-7-amine: Another spirocyclic amine with a different substitution pattern.
Uniqueness
(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine, also referred to as 5-methyl-5-azaspiro[2.4]heptan-7-amine, is a bicyclic compound characterized by its unique spirocyclic structure, which incorporates a nitrogen atom within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in drug development.
Structural Characteristics
The molecular formula for this compound is C6H12N2, indicating the presence of six carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. The spirocyclic nature contributes to its rigidity and distinct chemical reactivity, making it an interesting subject for research in various biological contexts.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects depending on the target and the context of the interaction.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several domains:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor in various biological pathways. Notably, it has been explored as a core scaffold in the design of JAK1-selective inhibitors, demonstrating efficacy in models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) with low IC50 values indicating potent activity .
- Receptor Binding : The compound's ability to bind selectively to certain receptors has implications for its development as a therapeutic agent targeting specific diseases.
- Antibacterial Properties : In a study evaluating derivatives of this compound, one derivative showed excellent in vivo activity against multidrug-resistant strains of Streptococcus pneumoniae, highlighting its potential in treating bacterial infections .
Comparative Analysis
To provide further insight into the biological activity of this compound, a comparison with similar compounds is presented:
Compound Name | Structure Type | Notable Activity |
---|---|---|
5-Azaspiro[2.4]heptan | Bicyclic amine | Potential JAK inhibitor |
4-Azaspiro[3.3]heptane | Bicyclic amine | Antidepressant activity |
6-Azaspiro[3.3]heptane | Bicyclic amine | Antiviral properties |
1-Azaspiro[4.5]decane | Bicyclic amine | Neuroprotective effects |
This table illustrates that while this compound shares structural similarities with other azaspiro compounds, its unique methyl group and spirocyclic structure may confer distinct biological activities and selectivity towards certain targets.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- JAK1 Selective Inhibitor Development : A study identified a derivative based on this compound that exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, indicating its potential as a targeted therapy for autoimmune diseases .
- Antibacterial Efficacy : Research demonstrated that derivatives of this compound displayed significant antibacterial activity against resistant strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(7S)-7-methyl-5-azaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3/t6-/m1/s1 |
InChI Key |
SRQMXARNYUNUBM-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@]1(CNCC12CC2)N |
Canonical SMILES |
CC1(CNCC12CC2)N |
Origin of Product |
United States |
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